molecular formula C12H19NO4 B8274961 tert-Butyl 1-formyl-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate

tert-Butyl 1-formyl-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No. B8274961
M. Wt: 241.28 g/mol
InChI Key: ZAPODUCPFCQQRX-UHFFFAOYSA-N
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Patent
US09266904B2

Procedure details

A 50 ml of flask fitted with magnetic stirrer was charged with 5 ml of THF and was cooled to −78° C., to which 2-methyl-2-butene (0.15 mL, 3 mmol) was added and stirred for 5 minutes. Another 50 ml of flask fitted with magnetic stirrer was charged with tert-butyl 5-formyl-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate (71 mg, 0.3 mmol) and tert butanol (5 mL) and was stirred at 25° C., to which the above prepared 2-methyl-2-butene THF solution was added. The resulting mixture was cooled to 0° C., and then a solution of NaH2PO4 (81 mg, 0.52 mmol) in water (5 mL) and a solution of NaClO2 (20 mg, 0.22 mmol) in water (5 mL) were added subsequently. After stirring for 20 minutes at 0° C., the reaction mixture was diluted with water (10 mL), acidified to pH 5-6 using 1N HCl, and extracted with ethyl acetate (50 mL) three times. The combined organic phases were dried over Na2SO4, and concentrated in vacuo to afford 8-tert-butoxycarbonyl-3-oxa-8-azabicyclo[3.2.1]octane-5-carboxylic acid 81k (40 mg, 51%), which was used for next step without further purification. MS: calc'd (MH+) 258, measured (MH+) 258
Quantity
0.15 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
71 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
2-methyl-2-butene THF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
NaH2PO4
Quantity
81 mg
Type
reactant
Reaction Step Five
Quantity
20 mg
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
10 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
CC(=CC)C.[CH:6]([C:8]12[N:15]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH:12]([CH2:13][CH2:14]1)[CH2:11][O:10][CH2:9]2)=[O:7].CC(=CC)C.C1C[O:31]CC1.[O-]Cl=O.[Na+].Cl>O.C(O)(C)(C)C.C1COCC1>[C:19]([O:18][C:16]([N:15]1[C:8]2([C:6]([OH:31])=[O:7])[CH2:14][CH2:13][CH:12]1[CH2:11][O:10][CH2:9]2)=[O:17])([CH3:22])([CH3:21])[CH3:20] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0.15 mL
Type
reactant
Smiles
CC(C)=CC
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
71 mg
Type
reactant
Smiles
C(=O)C12COCC(CC1)N2C(=O)OC(C)(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Four
Name
2-methyl-2-butene THF
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=CC.C1CCOC1
Step Five
Name
NaH2PO4
Quantity
81 mg
Type
reactant
Smiles
Name
Quantity
20 mg
Type
reactant
Smiles
[O-]Cl=O.[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 50 ml of flask fitted with magnetic stirrer
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
Another 50 ml of flask fitted with magnetic stirrer
STIRRING
Type
STIRRING
Details
was stirred at 25° C., to which the
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
After stirring for 20 minutes at 0° C.
Duration
20 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (50 mL) three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C2COCC1(CC2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 40 mg
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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